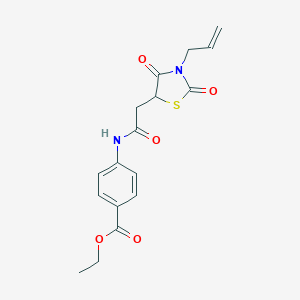

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-3-9-19-15(21)13(25-17(19)23)10-14(20)18-12-7-5-11(6-8-12)16(22)24-4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUHJGDMSYVURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Thiazolidine-2,4-dione

Thiazolidine-2,4-dione (1 ) undergoes N-alkylation using allyl bromide in the presence of a base. A typical procedure involves dissolving 1 in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base, followed by dropwise addition of allyl bromide at 0–5°C. The reaction mixture is stirred at room temperature for 12–24 hours, after which it is poured into ice-cold water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield 3-allyl-thiazolidine-2,4-dione (2 ) as a white solid.

Key Reaction Conditions

Functionalization at the C5 Position

The C5 position of the TZD ring is functionalized with an acetic acid moiety, which is subsequently converted into the acetamido linkage.

Introduction of the Acetic Acid Side Chain

Compound 2 is reacted with bromoacetic acid ethyl ester in DMF using K₂CO₃ as the base. The reaction proceeds via nucleophilic substitution, where the enolate of 2 attacks the bromoethyl acetate, forming 5-(ethoxycarbonylmethyl)-3-allyl-thiazolidine-2,4-dione (3 ). Hydrolysis of the ethyl ester is achieved by refluxing 3 in a mixture of hydrochloric acid and acetic acid (1:1 v/v) for 4–6 hours, yielding 5-(carboxymethyl)-3-allyl-thiazolidine-2,4-dione (4 ).

Characterization Data for Intermediate 4

-

1H NMR (400 MHz, DMSO-d6) : δ 12.5 (s, 1H, COOH), 5.8–5.9 (m, 1H, CH₂CH=CH₂), 5.1–5.3 (m, 2H, CH₂=CH₂), 4.3 (d, 2H, NCH₂), 3.7 (s, 2H, CH₂COOH).

-

Yield : 75–80%

Formation of the Acetamido-Benzoate Moiety

The carboxylic acid group of 4 is coupled with ethyl 4-aminobenzoate to form the acetamido bridge.

Acid Chloride Method

Compound 4 is converted to its acid chloride derivative (5 ) using thionyl chloride (SOCl₂). A mixture of 4 and excess SOCl₂ is refluxed for 2 hours, after which the excess reagent is removed under vacuum. The crude acid chloride is dissolved in dry pyridine and reacted with ethyl 4-aminobenzoate at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. The product is precipitated by acidification with dilute HCl and recrystallized from ethanol to yield the target compound.

Reaction Parameters

Carbodiimide-Mediated Coupling

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents. A solution of 4 , EDCl, HOBt, and ethyl 4-aminobenzoate in dichloromethane is stirred at room temperature for 24 hours. The mixture is washed with water, dried, and concentrated, with purification via column chromatography (ethyl acetate/hexane).

Comparative Yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acid Chloride | 65–70 | 95 |

| EDCl/HOBt | 75–80 | 98 |

Synthesis of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate (6 ), a key precursor, is synthesized via esterification of 4-aminobenzoic acid. A mixture of 4-aminobenzoic acid, absolute ethanol, and concentrated sulfuric acid is refluxed for 6 hours. The product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and recrystallized from ethanol.

Optimized Conditions

Structural Confirmation and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

1H NMR (400 MHz, CDCl₃)

-

δ 8.0 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 5.8–5.9 (m, 1H, CH₂CH=CH₂), 5.1–5.3 (m, 2H, CH₂=CH₂), 4.3 (q, 2H, OCH₂CH₃), 4.1 (d, 2H, NCH₂), 3.6 (s, 2H, CH₂CO), 1.3 (t, 3H, CH₃).

HRMS (ESI)

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or ethers.

Scientific Research Applications

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The allyl group may also play a role in binding to proteins, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes through these interactions.

Comparison with Similar Compounds

Key Observations :

- The allyl group in the target compound introduces greater conformational flexibility compared to rigid substituents like dichlorobenzoyl (4c) or fluorophenoxy (12a).

Analogous Compounds:

4c (Dichlorobenzoyl derivative) : Synthesized similarly but with 2,4-dichlorobenzoyl substituents, requiring harsher conditions for cyclization .

I-6501 : Synthesized via nucleophilic substitution of pentylthio chains with 3-methylisoxazolylamine .

12a (Carbamate derivative) : Prepared via Suzuki coupling followed by carbamate protection of the amine group .

Comparison :

- The target compound’s synthesis is more straightforward than carbamate derivatives (12a) but less atom-economical than thioether-linked analogs (I-6501).

Reactivity and Stability:

- Target Compound : The allyl group enables electrophilic additions (e.g., epoxidation) and Diels-Alder reactions, enhancing utility in derivatization.

- 4c (Dichlorobenzoyl derivative) : Electron-withdrawing dichlorophenyl groups increase electrophilicity but reduce metabolic stability .

- Ethyl 4-(dimethylamino)benzoate (): Exhibits higher reactivity in polymerization reactions compared to methacrylate derivatives, attributed to the dimethylamino group’s electron-donating effects .

Physical Properties

Biological Activity

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is a compound that incorporates the thiazolidine-2,4-dione (TZD) scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N2O4S

- Molecular Weight : 318.38 g/mol

The presence of the thiazolidine ring and substituents at specific positions contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds derived from the TZD scaffold exhibit significant antimicrobial properties. A study evaluated various TZD derivatives against bacterial strains such as E. coli and S. aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | Microbial Strains (MIC = µg/mL) |

|---|---|

| am1 | E. coli: 31.25 |

| am2 | S. aureus: 31.25 |

| am3 | C. albicans: 31.25 |

This suggests that this compound may also possess similar antimicrobial efficacy due to its structural resemblance to active derivatives .

2. Anti-inflammatory Activity

The anti-inflammatory potential of TZD derivatives has been documented in various studies. For example, a derivative similar to this compound was shown to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses. This inhibition led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models .

3. Antioxidant Properties

Antioxidant activity is another significant aspect of TZD compounds. This compound may enhance the body's antioxidant defenses by scavenging reactive oxygen species (ROS). In vitro studies demonstrated that related compounds increased glutathione levels in liver tissues, thereby mitigating oxidative stress .

Case Study 1: Hepatic Protection

A study examined a TZD derivative's role in protecting against carbon tetrachloride (CCl₄)-induced liver injury in rats. The compound significantly reduced serum alanine aminotransferase levels and improved liver histology by modulating NF-kB activation and lowering oxidative stress markers . Such findings highlight the potential therapeutic applications of TZD derivatives in liver diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of TZD derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values suggesting efficacy comparable to conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of thiazolidinone-containing compounds like Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves condensation reactions between thiazolidinone precursors and activated esters or acid chlorides. For example, analogous compounds were synthesized by refluxing reactants in dichloromethane with triethylamine (TEA) as a catalyst, followed by column chromatography for purification . Optimization includes adjusting solvent polarity (e.g., ethanol for solubility), reaction time (e.g., 36 hours for complete conversion), and stoichiometric ratios to maximize yields (e.g., 61% yield reported for similar thiazolidinone derivatives) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and what key spectral features should researchers prioritize?

- Methodology :

- UV-Vis : Hypsochromic shifts (e.g., λmax at 270–310 nm) indicate electronic effects from aromatic substituents .

- NMR : Key signals include:

- Thiazolidinone ring protons (δ 3.5–4.5 ppm for CH2 groups).

- Acetamido protons (singlet at δ 2.1–2.3 ppm).

- Aromatic protons (δ 7.0–8.0 ppm for benzoate substituents) .

- HRMS : Confirm molecular formula (e.g., C45H56FN2O10S2Si in analogous compounds) with <5 ppm mass accuracy .

Q. What purification strategies are effective for isolating this compound, and how do solvent systems influence purity?

- Methodology : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar impurities. Recrystallization from ethanol or methanol enhances crystalline purity, as demonstrated for structurally related thiazolidinones . Purity validation via HPLC (≥97%) is recommended .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., allyl groups on the thiazolidinone ring) influence the compound’s reactivity in further functionalization?

- Methodology : Electron-withdrawing groups (e.g., dioxo groups) increase electrophilicity at the thiazolidinone carbonyl, facilitating nucleophilic additions. Allyl groups may introduce steric hindrance, requiring tailored reaction conditions (e.g., elevated temperatures or Lewis acid catalysis). Comparative studies using Hammett constants or DFT calculations can predict substituent effects .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound, and how are contradictory activity results resolved?

- Methodology :

- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Agar diffusion : Assess zone-of-inhibition diameters.

- Contradiction resolution : Control variables include compound purity (HPLC validation), solvent effects (DMSO vs. aqueous buffers), and statistical analysis (e.g., ANOVA for replicate experiments) .

Q. How can computational methods elucidate the mechanism of action for this compound against bacterial targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with enzymes like E. coli ParE. Molecular dynamics simulations (200 ns trajectories) assess stability of ligand-enzyme complexes. DFT calculations (B3LYP/6-31G* basis set) predict charge distribution and reactive sites .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions during storage?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Buffered solutions (pH 4–7) reduce hydrolysis of ester or amide bonds. Lyophilization improves long-term stability for biological assays .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Methodology :

- Batch comparison : Analyze NMR/HRMS for impurities (e.g., unreacted starting materials).

- Isotopic labeling : Trace reaction pathways to identify side products.

- X-ray crystallography : Resolve ambiguous structural features (e.g., stereochemistry) .

Q. What statistical approaches validate differences in bioactivity between derivatives with minor structural variations?

- Methodology : Dose-response curves (IC50/EC50) with 95% confidence intervals. Multivariate analysis (e.g., PCA) correlates structural descriptors (logP, polar surface area) with activity. p-values <0.05 confirm significance .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.